molecular formula C8H9NO2S B1340174 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide CAS No. 84108-98-5

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Cat. No. B1340174
CAS RN: 84108-98-5
M. Wt: 183.23 g/mol
InChI Key: WZOKMILQIPCVQJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide (DMBIT) is an important organic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound that contains a sulfur atom and an oxygen atom. DMBIT is a versatile compound that can be used in synthesis, as a reagent, and as a reagent for biochemical studies. It has a wide range of applications in organic and inorganic chemistry, as well as in biochemistry, pharmacology, and bioinformatics. DMBIT is also a useful compound for studying the mechanism of action of drugs, as well as for measuring the biochemical and physiological effects of drugs.

Scientific Research Applications

Chiral Auxiliaries in Stereoselective Synthesis

Isothiazole 1,1-dioxides, including derivatives like 2,3-dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide, have been utilized in stereoselective synthesis. They serve as chiral auxiliaries, particularly in Diels-Alder reactions and 1,3-dipolar cycloadditions. This enables the creation of pharmacologically significant compounds with controlled stereochemistry (Schulze & Illgen, 1997).

Synthesis of Anti-inflammatory Compounds

A novel process involving the use of 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide derivatives has been developed for synthesizing compounds with anti-inflammatory properties. These compounds have potential applications in treating inflammation (Matson, 1990).

Formation of Novel Heterocyclic Systems

3-substituted 1,2-benzisothiazole 1,1-dioxides, a category including this compound, have been used to create new heterocyclic systems. These systems have diverse applications in medicinal chemistry and materials science (Abramovitch et al., 1974).

Base-Mediated Rearrangement Studies

Research has been conducted on the base-mediated rearrangement of 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide derivatives. Understanding these rearrangements is crucial for developing new synthetic methodologies in organic chemistry (Porcs-Makkay et al., 2016).

Antimicrobial Properties

Some 1,2-benzisothiazole 1,1-dioxide derivatives have shown antimicrobial properties. These compounds have been tested against various bacteria and fungi, suggesting their potential as antimicrobial agents (Bachman et al., 1978).

Safety and Hazards

When handling 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide, one should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The interaction with aldose reductase suggests that this compound may have potential therapeutic applications in managing complications related to diabetes. Additionally, this compound has shown interactions with proteins involved in cell signaling pathways, indicating its potential role in modulating cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Furthermore, it has been observed to impact gene expression by either upregulating or downregulating specific genes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules such as enzymes and proteins. For example, its interaction with aldose reductase involves binding to the active site of the enzyme, leading to inhibition of its activity . This inhibition can result in reduced conversion of glucose to sorbitol, which is beneficial in managing diabetic complications. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects such as modulation of cell signaling pathways and gene expression without causing significant toxicity . At higher dosages, the compound can induce toxic effects, including cellular damage and adverse physiological responses. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. The compound has been found to affect metabolic flux by modulating the activity of key enzymes involved in glucose metabolism . Additionally, it can influence metabolite levels by altering the expression of genes encoding metabolic enzymes, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of the compound can significantly impact its ability to interact with target biomolecules and exert its biochemical effects.

properties

IUPAC Name

3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOKMILQIPCVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476703
Record name 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84108-98-5
Record name 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 2
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 3
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 4
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 5
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 6
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

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